Propachlor

Übersicht

Beschreibung

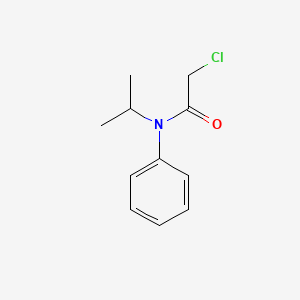

Propachlor (CAS 1918-16-7) is a chloroacetanilide herbicide with the molecular formula C₁₁H₁₄ClNO and a molecular weight of 211.688 g/mol . It is primarily used as a pre-emergence herbicide to control annual grasses and broadleaf weeds in crops such as corn, soybeans, and vegetables. Key physicochemical properties include:

- Melting point: 67–77°C

- Water solubility: 70 mg/L at 20°C (increasing to 700 mg/L under certain conditions)

- Log Pow (octanol-water partition coefficient): 1.62–2.30

- Vapor pressure: 30.6 mPa at 25°C

This compound degrades via hydrolysis, photolysis, and microbial activity, with soil half-lives ranging from 6.0 to 46.5 days, depending on organic matter content . Its environmental persistence and mobility necessitate careful management to prevent groundwater contamination .

Vorbereitungsmethoden

Propachlor is synthesized through a series of chemical reactions involving the chlorination of acetanilide derivatives. The synthetic route typically involves the following steps:

Chlorination: Acetanilide is chlorinated to form 2-chloroacetanilide.

Isopropylation: The 2-chloroacetanilide is then reacted with isopropylamine to produce 2-chloro-N-isopropylacetanilide (this compound).

Industrial production methods involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The reaction conditions include controlled temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .

Analyse Chemischer Reaktionen

Propachlor undergoes several types of chemical reactions, including:

Nucleophilic Substitution: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by nucleophiles such as thiourea.

Dechlorination: this compound can be dechlorinated through nucleophilic substitution by dithionite on the surface of alumina.

Common reagents used in these reactions include thiourea and dithionite, and the major products formed are less toxic derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Agricultural Use

- Weed Control : Propachlor is primarily employed to manage weeds in the establishment phase of crops. Its application rates typically range from 3.0 to 6.0 pounds of active ingredient per acre, depending on the specific crop and growth conditions .

- Mechanism of Action : Research indicates that this compound inhibits root elongation and protein biosynthesis in plants. A study demonstrated that complete inhibition of cucumber root growth occurred within 16 hours of exposure, with protein synthesis being affected before any observable growth inhibition . This suggests that this compound's primary mechanism involves disrupting the biosynthetic processes essential for plant growth.

Environmental Impact Studies

- Soil Mobility and Bioaccumulation : Recent studies have explored the mobility of this compound in soil and its bioaccumulation in plants. The addition of dissolved organic matter (DOM) and surfactants like Triton X-100 significantly enhanced the mobility of this compound in soil, leading to increased concentrations in leachate and plant uptake . The study found that the bioaccumulation factor (BCF) for roots increased substantially with the application of these additives.

- Toxicological Studies : this compound has been evaluated for its cytotoxic effects at various concentrations. A study reported that concentrations above 50 mg/liter exhibited cytotoxicity, while lower doses did not show significant adverse effects on reproductive health in animal models . These findings are critical for understanding the safe levels of this compound usage in agriculture.

Health Risk Assessments

- Human Health Studies : The Environmental Protection Agency (EPA) has conducted extensive reviews on the human health risks associated with this compound exposure. Findings indicate that while this compound shows some embryotoxic effects at high doses, it does not appear to be carcinogenic based on available data from animal studies . Continuous monitoring and research are necessary to ensure safe application practices.

Table 1: Application Rates and Crop Types

| Crop Type | Application Rate (lbs/acre) | Notes |

|---|---|---|

| Grain Sorghum | 3.0 - 6.0 | Effective against annual grasses |

| Field Corn | 3.0 - 6.0 | Used during establishment phase |

| Onion Seed | 3.0 - 6.0 | Specific regional applications |

Table 2: Effects on Plant Growth

| Treatment Condition | Root Growth Inhibition (%) | Protein Synthesis Reduction (%) |

|---|---|---|

| Control | 0 | 0 |

| This compound (16 hrs) | 100 | Significant reduction observed |

| This compound + DOM | Enhanced mobility | Increased bioaccumulation |

Case Study 1: Mobility in Soil

A comprehensive study examined the effects of dissolved organic matter on the mobility of this compound within farmland soils. The results indicated that both DOM and surfactants increased the downward movement of this compound, reducing its retention in soil and enhancing its bioavailability to crops . This research provides valuable insights into optimizing this compound application to minimize environmental contamination while maximizing agricultural productivity.

Case Study 2: Toxicological Assessment

In a long-term dietary study involving rats, no adverse effects were observed at low doses of this compound, reinforcing its safety profile when used according to guidelines . However, higher concentrations led to reduced food consumption and body weight changes, highlighting the importance of adhering to recommended application rates.

Wirkmechanismus

The primary mechanism of action of Propachlor is its effect on nascent protein biosynthesis. Studies have shown that this compound inhibits protein synthesis in plants, which leads to the inhibition of root elongation and overall plant growth . This effect on protein synthesis occurs prior to any observed reduction in RNA synthesis, suggesting that the primary target of this compound is the protein biosynthesis machinery .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Acetochlor

Structural Similarities :

- Both Propachlor and acetochlor (C₁₄H₂₀ClNO₂) belong to the chloroacetanilide class, sharing a Cl-N-O functional group bonded to a benzene ring .

- Both act as pre-emergence herbicides with similar agricultural applications.

Key Differences :

Acetochlor exhibits higher hydrophobicity (Log Pow ~3.4) compared to this compound, leading to greater soil adsorption and reduced mobility .

CDAA (N,N-Diallyl-2-chloroacetamide)

Functional Similarities :

- Both inhibit nucleic acid and protein synthesis as secondary effects .

- Used in overlapping agricultural settings for weed control.

Mechanistic Differences :

- This compound : Activates autophagy pathways in prostate cancer cells via LC3-II protein upregulation .

- CDAA : Primarily disrupts lipid metabolism in plants, leading to membrane leakage .

Comparison with Functionally Similar Compounds

Thiourea (Chemical Remediation Agent)

Role in Degradation :

- This compound : Degrades via SN2 nucleophilic substitution when reacted with thiourea, replacing chlorine with a thiourea conjugate .

- Transformation Efficiency :

Comparison to Dithionite-Alumina Systems :

- Dithionite + Alumina : Achieves 80–90% this compound dechlorination within 22 hours, with efficiency order: γ-Al₂O₃ > γ-AlOOH > α-Al₂O₃ .

- Thiourea : Less effective in isolation but synergizes with soil matrices for rapid remediation .

Environmental Behavior and Remediation

Degradation Kinetics

| Condition | This compound Half-Life | Acetochlor Half-Life |

|---|---|---|

| Photolysis (UV) | 2.5 hours | 4.3 hours |

| Hydrolysis (pH 7) | 147.5 days | 30 days |

| Soil (High Organic) | 6.0–11.0 days | 14–21 days |

This compound degrades faster in UV light but persists longer in hydrolytic and high-organic soils compared to acetochlor.

Remediation Technologies

Biologische Aktivität

Propachlor (2-chloro-N-isopropylacetanilide) is a pre-emergence herbicide primarily used for controlling annual grasses and some broadleaf weeds in various crops. Understanding its biological activity, including its environmental impact and degradation pathways, is crucial for assessing its safety and effectiveness. This article synthesizes current research findings on the biological activity of this compound, including case studies, degradation pathways, and its effects on soil microorganisms.

This compound is classified as an acetamide herbicide. Its mode of action involves inhibiting the growth of targeted weeds by interfering with specific biochemical pathways essential for their development. The compound is absorbed by plant roots and foliage, leading to the disruption of cell division and elongation.

Degradation Pathways

Recent studies have identified two significant microbial degradation pathways of this compound in soil:

- Pathway via Acinetobacter sp. strain BEM2 :

- Pathway via Pseudomonas sp. strain PEM1 :

Table 1: Degradation Rates and Metabolites

| Microbial Strain | Degradation Rate (μmol·h) | K (mM) | Key Metabolites |

|---|---|---|---|

| Acinetobacter sp. BEM2 | 4.9 | 0.3 ± 0.07 | N-isopropylacetanilide, Catechol |

| Pseudomonas sp. PEM1 | 5.5 | Not specified | Acetanilide, Acetamide |

Environmental Impact

Research has shown that this compound can affect soil microbial communities significantly. A study indicated that this compound application led to a notable decrease in microbial biomass and activity, particularly affecting the diversity of soil bacteria . The no-observed-adverse-effect level (NOAEL) for this compound was determined to be 9 mg/kg body weight in dietary studies involving rats .

Bioaccumulation Studies

Recent investigations into the bioaccumulation of this compound in agricultural settings revealed that dissolved organic matter (DOM) enhanced its uptake in wheat plants. In a controlled study, the concentration of this compound in roots increased significantly when treated with DOM compared to controls .

Table 2: Bioaccumulation Data

| Treatment | This compound Concentration in Roots (μg/g FW) | Concentration in Soil (μg/g) |

|---|---|---|

| Control | 0.081 | 0.016 |

| DOM (120 mgC L) | 1.189 | 0.004 |

Case Studies

A notable case study assessed the long-term effects of this compound on soil health and microbial dynamics over a two-year period in cornfields treated with varying concentrations of the herbicide. The findings indicated that higher concentrations led to significant reductions in soil microbial diversity and activity, which could have implications for soil fertility and crop productivity .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Propachlor that influence its environmental behavior and experimental design?

- Answer : this compound (C₁₁H₁₄ClNO, MW 211.688) is a chloroacetanilide herbicide with moderate water solubility and low volatility. Its environmental persistence is influenced by hydrolysis, photolysis, and microbial degradation. The compound's half-life varies significantly depending on conditions: 2.5 hours under UV light, 6–239 days in water (pH and temperature-dependent), and 6–46.5 days in soils (organic matter-dependent). These properties necessitate controlled experimental conditions for stability studies, such as maintaining specific pH, temperature, and microbial activity levels during degradation assays .

Q. How can researchers design experiments to assess this compound’s hydrolysis and photolysis pathways?

- Answer : Hydrolysis studies should use buffered solutions at varying pH levels (e.g., pH 5–9) and temperatures (e.g., 25–50°C), with periodic sampling for HPLC or LC-MS analysis to quantify degradation products like oxanilic and sulfonic acids. Photolysis experiments require UV irradiation systems (e.g., 254 nm lamps) and controls for dark conditions. Validated analytical methods (e.g., ISO 11369) are critical for reproducibility .

Advanced Research Questions

Q. What methodologies are effective in analyzing this compound’s synergistic effects with other compounds in cancer therapy?

- Answer : In vitro studies on prostate cancer cells (e.g., PC3, LNCaP) should combine this compound with agents like Rad001 (mTOR inhibitor) at varying concentrations. Cell viability assays (e.g., MTT), apoptosis markers (Annexin V/PI staining), and autophagy markers (LC3-II/Beclin-1 via Western blot, GFP-LC3 fluorescence) are essential. In vivo models (e.g., xenografts in mice) require tumor volume monitoring and immunohistochemistry to validate autophagy-induction mechanisms .

Q. How can machine learning enhance the detection and quantification of this compound residues in complex matrices?

- Answer : Sensor data (e.g., electrochemical or spectroscopic signals) integrated with algorithms like XGBoost improve predictive accuracy for this compound concentrations. Cross-validation and reproducibility tests (RSD <5%) ensure reliability. Preprocessing steps, such as noise reduction and feature selection, are critical. Publicly available spectral libraries (e.g., NIST) should be used for training datasets .

Q. What factors govern this compound’s dechlorination efficiency in environmental remediation studies?

- Answer : Dithionite (S₂O₄²⁻) with alumina catalysts (e.g., γ-Al₂O₃) accelerates nucleophilic substitution via Lewis acid sites (LASs). Key parameters include pH (optimized at 9–10), alumina dosage (≥2 g/L), and temperature (25–40°C). Citric acid inhibits reactions by blocking LASs, while FTIR and pyridine adsorption assays help characterize active sites. LC-MS identifies intermediates like this compound ethanesulfonic acid (ESA) .

Q. Contradictions and Recommendations

- Degradation Rates : Soil half-lives in (6–46.5 days) conflict with (up to 3 weeks). This discrepancy highlights the need for standardized soil organic matter and microbial activity reporting in experiments .

- Mutagenicity : reports inconclusive mutagenicity data, urging follow-up Ames tests with metabolic activation and in vivo micronucleus assays .

Eigenschaften

IUPAC Name |

2-chloro-N-phenyl-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-9(2)13(11(14)8-12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFOUDYKPLGXPGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=CC=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Record name | PROPACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18213 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024274 | |

| Record name | Propachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propachlor is a light tan solid. Corrosive to iron and steel. Used as an herbicide., Light tan or white solid; [HSDB] | |

| Record name | PROPACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18213 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propachlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6854 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

110 °C at 0.03 mm Hg | |

| Record name | PROPACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in common org solvents except aliphatic hydrocarbons, In acetone 448, benzene 737, toluene 342, ethanol 408, xylene 239, chloroform 602, carbon tetrachloride 174, diethyl ether 219 (all in g/kg, 25 °C)., SLIGHTLY SOL IN DIETHYL ETHER, In water, 580 mg/L at 25 °C | |

| Record name | PROPACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.242 g/mL at 25 °C | |

| Record name | PROPACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00074 [mmHg], Vapor pressure at 110 °C: 0.03 mm Hg, 7.4X10-4 mm Hg at 25 °C | |

| Record name | Propachlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6854 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light tan solid, WHITE, CRYSTALLINE SOLID | |

CAS No. |

1918-16-7 | |

| Record name | PROPACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18213 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propachlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1918-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propachlor [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001918167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propachlor | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPACHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/015443A483 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

77 °C, Decomp temp: 170 °C | |

| Record name | PROPACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.